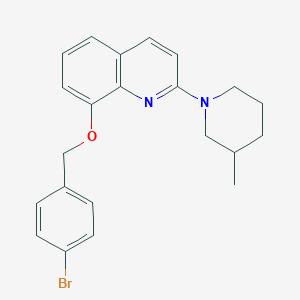
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline, also known as BBMQ, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential biological activities. BBMQ belongs to the quinoline family and contains a piperidine and a bromobenzyl group, which makes it a promising candidate for drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is not fully understood, but it has been suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been shown to target specific proteins and enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and Akt.
Biochemical and Physiological Effects:
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been reported to have several biochemical and physiological effects, including modulation of cell cycle progression, induction of oxidative stress, and inhibition of angiogenesis. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high purity, stability, and solubility in common solvents. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can also be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has some limitations, including its potential toxicity and lack of selectivity towards specific cancer cell types.
Zukünftige Richtungen
There are several future directions for 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline research, including the development of more selective analogs with improved pharmacokinetic properties and reduced toxicity. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can also be used as a lead compound for the design of novel anticancer agents with different chemical scaffolds. Additionally, further studies are needed to elucidate the precise mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline and its potential applications in other disease areas, such as viral infections and bacterial infections.
Conclusion:
In conclusion, 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a promising synthetic compound that has shown potential biological activities in various scientific studies. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can be synthesized with high yields and purity and has several advantages for laboratory experiments. Further research is needed to fully understand the mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline and its potential applications in drug development and medicinal chemistry.
Synthesemethoden
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with 2-amino-3-methylpiperidine, followed by a cyclization reaction and further modifications. The synthesis of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been reported in several scientific publications, and it can be achieved with high yields and purity.
Wissenschaftliche Forschungsanwendungen
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been studied for its potential biological activities, including its anticancer, antiviral, and antibacterial properties. In vitro studies have shown that 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has also been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV), as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZTVPAUIBYIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2392103.png)
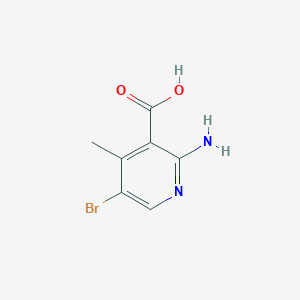
![N-(2,3-dihydro-1H-inden-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2392108.png)
![(E)-2-(2-chlorobenzoyl)-3-[4-fluoro-3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2392109.png)
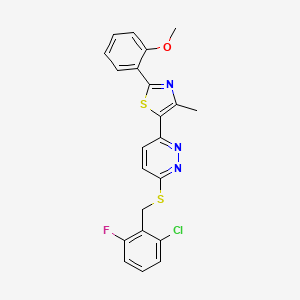
![N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2392113.png)
![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)

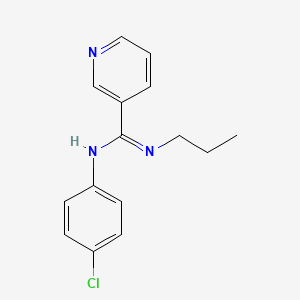
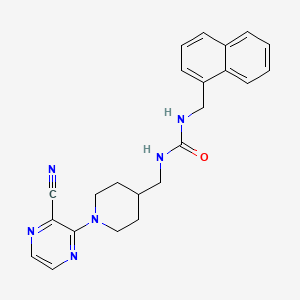
![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)
![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2392123.png)

![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)